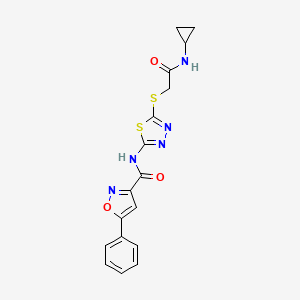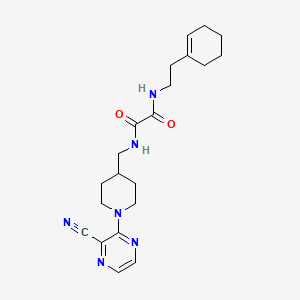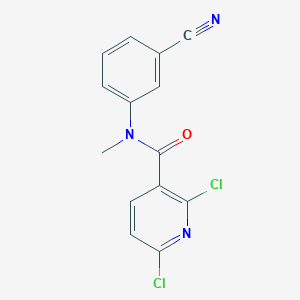
N-(5-((2-(cyclopropylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-5-phenylisoxazole-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the isoxazole and thiadiazole rings, the introduction of the phenyl group, and the formation of the carboxamide and thioether linkages. The exact synthetic route would depend on the available starting materials and the desired route of synthesis .Molecular Structure Analysis
The molecular structure of the compound can be predicted based on its functional groups and their known geometries. The presence of the rings would likely impose some rigidity on the structure, while the other groups could allow for some flexibility .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions. The rings could potentially participate in electrophilic aromatic substitution reactions, while the carboxamide and thioether groups could undergo various addition and substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its functional groups. For example, the presence of the polar carboxamide group could increase its solubility in polar solvents, while the presence of the rings could increase its rigidity and potentially its melting point .Applications De Recherche Scientifique
Chemical Synthesis and Derivatives Research has shown various synthetic routes and derivatives involving compounds structurally related to N-(5-((2-(cyclopropylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-5-phenylisoxazole-3-carboxamide. Balya et al. (2008) discuss the synthesis of new 2,5-diamino-1,3-thiazole derivatives by condensation of N-(2-Aryl-1-chloro-2-oxoethyl) carboxamides with thioureas, which involves a related compound in its synthesis process (Balya et al., 2008). Additionally, Nötzel et al. (2001) describe the synthesis of thiazoline-4-carboxylates, a related class of compounds incorporating cyclopropyl groups, which are synthesized through reactions involving thiocarboxamides (Nötzel et al., 2001).
Pharmacological Activities Studies have also explored the pharmacological activities of related compounds. Kohara et al. (1996) investigated benzimidazole derivatives bearing acidic heterocycles, including 5-oxo-1,2,4-thiadiazole, for their angiotensin II receptor antagonistic activities, suggesting potential therapeutic applications of related compounds (Kohara et al., 1996). Similarly, Palkar et al. (2017) examined the antibacterial activities of benzo[d]thiazolyl substituted pyrazol-5-ones, demonstrating the potential antimicrobial properties of such compounds (Palkar et al., 2017).
Anticancer Potential The anticancer potential of related compounds has been a focus in some studies. Gomha et al. (2017) researched new thiazole and 1,3,4-thiadiazole derivatives incorporating thiazole moieties, evaluating them as potent anticancer agents (Gomha et al., 2017).
Biological Activities A variety of biological activities have been attributed to related compounds. Başoğlu et al. (2013) synthesized hybrid molecules containing penicillanic or cephalosporanic acid moieties and investigated their antimicrobial, antilipase, and antiurease activities (Başoğlu et al., 2013). Furthermore, Bikobo et al. (2017) synthesized 2-phenylamino-thiazole derivatives and evaluated their antimicrobial activities against various bacterial strains (Bikobo et al., 2017).
Mécanisme D'action
Target of action
The compound contains a 1,3,4-thiadiazole ring, which is known to exhibit a wide range of biological activities such as antidiabetic, anticancer, anti-inflammatory, anticonvulsant, antiviral, antihypertensive, and antimicrobial . The specific targets would depend on the exact structure and functional groups present in the compound.
Mode of action
Compounds containing a 1,3,4-thiadiazole ring are known to inhibit bacterial DNA synthesis by forming a ternary complex with a DNA molecule and gyrase and topoisomerase IV enzymes, thus blocking bacterial DNA supercoiling .
Orientations Futures
Propriétés
IUPAC Name |
N-[5-[2-(cyclopropylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-5-phenyl-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N5O3S2/c23-14(18-11-6-7-11)9-26-17-21-20-16(27-17)19-15(24)12-8-13(25-22-12)10-4-2-1-3-5-10/h1-5,8,11H,6-7,9H2,(H,18,23)(H,19,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZMKYTUDLQAJNF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)CSC2=NN=C(S2)NC(=O)C3=NOC(=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N5O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[1-(1-adamantyl)-2-(4-methylpiperazin-1-yl)-2-oxoethyl]-4-chlorobenzamide](/img/structure/B2978807.png)



![4,6-Dichloro-1,3-dihydrofuro[3,4-c]pyridine](/img/structure/B2978814.png)

![N-[(3-phenyl-1,2-oxazol-5-yl)methyl]benzenesulfonamide](/img/structure/B2978817.png)
![N-{2-[(4-chlorophenyl)sulfanyl]ethyl}-6,7-dimethoxy-4-quinazolinamine](/img/structure/B2978818.png)
![8-{4-[(3-chlorophenyl)methyl]piperazin-1-yl}-3-methyl-7-[(4-methylphenyl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2978820.png)


![N-(4-fluorobenzyl)-2-((3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2978827.png)
